Brass

Catalog No.
S1827724
CAS No.
12597-71-6
M.F
CuPbZn
M. Wt
336 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brass

CAS Number

12597-71-6

Product Name

Brass

Molecular Formula

CuPbZn

Molecular Weight

336 g/mol

InChI

InChI=1S/Cu.Pb.Zn

SMILES

[Cu].[Zn].[Pb]

Canonical SMILES

[Cu].[Zn].[Pb]

Brass is a versatile metal alloy primarily composed of copper and zinc, with typical proportions around 66% copper and 34% zinc. This composition can vary, allowing for a range of mechanical and electrical properties tailored to specific applications. Brass is known for its distinctive golden appearance, which can shift to reddish-gold or silvery-white depending on the copper-to-zinc ratio. The alloy is also characterized by its excellent malleability, corrosion resistance, and antibacterial properties, making it suitable for various uses, from decorative items to industrial applications

Brass exhibits a range of chemical behaviors due to its alloying elements. The primary reactions include:

  • Corrosion: Brass is susceptible to corrosion, particularly dezincification, where zinc leaches out from the alloy in acidic or saline environments. This process can weaken the structure of brass over time.
  • Oxidation: When exposed to air and moisture, brass can develop a patina, which is primarily composed of copper oxides and zinc oxides. This layer can provide some protection against further corrosion.
  • Reactivity with Acids: Brass can react with strong acids, leading to the dissolution of its components. For instance, hydrochloric acid can significantly corrode brass, leading to the release of hydrogen gas

    The production of brass involves several key steps:

    • Mining and Processing: Copper ore is mined and processed into nearly pure copper metal. Similarly, zinc ore is refined into pure zinc.
    • Melting: The purified metals are melted together in a furnace at temperatures ranging from 900°C to 970°C (1652°F to 1778°F), depending on the desired composition.
    • Mixing: The molten metals are thoroughly mixed to achieve the desired proportions of copper and zinc.
    • Casting or Extruding: The molten brass is then cast into molds or extruded through dies to form various shapes such as rods, tubes, or sheets

      Brass is widely used across various industries due to its advantageous properties:

      • Musical Instruments: Its acoustic qualities make it ideal for instruments like trumpets and trombones.
      • Plumbing Fittings: Brass's resistance to corrosion makes it suitable for pipes and fittings in plumbing systems.
      • Electrical Connectors: Excellent electrical conductivity allows brass to be used in connectors and switches.
      • Decorative Items: Its aesthetic appeal makes it popular for jewelry, fixtures, and ornaments

        Studies on brass interactions have focused on its corrosion behavior in various environments:

        • Saline Environments: Research shows that brass experiences accelerated corrosion in seawater due to the high chloride content.
        • Acidic Conditions: Experiments indicate that exposure to acidic solutions leads to rapid dezincification, significantly degrading the material's integrity.
        • Biological Interactions: Investigations into the antimicrobial effects of brass have demonstrated its effectiveness against a variety of pathogens, supporting its use in medical applications

          Brass shares similarities with other metal alloys but has unique characteristics that distinguish it:

          CompoundCompositionKey PropertiesUnique Features
          BronzeCopper + TinStronger than brass; less malleableTypically used for sculptures and coins
          Aluminum BrassCopper + Zinc + AluminumLightweight; excellent corrosion resistanceUsed in marine applications due to enhanced durability
          Nickel SilverCopper + Nickel + ZincSilver-like appearance; good corrosion resistanceContains no silver; often used in cutlery
          GunmetalCopper + Tin + ZincHigh strength; good corrosion resistanceOften used for valves and fittings

          Brass's ability to combine aesthetic appeal with functional properties makes it particularly valuable across diverse applications compared to these similar compounds .

        Thermal and Electrical Conductivity Characteristics

        Brass demonstrates moderate thermal and electrical conductivity properties that position it between pure copper and zinc in the conductivity spectrum. The thermal conductivity of brass varies significantly with composition, typically ranging from 109 to 160 watts per meter-kelvin depending on the copper-to-zinc ratio [1] [6]. Free-cutting brass (UNS C36000) exhibits a thermal conductivity of 115 watts per meter-kelvin at 20 degrees Celsius [2], while experimental measurements have documented values of 146.87 watts per meter-kelvin for specific brass compositions [1].

        The electrical conductivity of brass follows similar compositional dependencies, with values typically ranging from 25 to 50 percent of the International Annealed Copper Standard [24]. Free-cutting brass demonstrates approximately 26 percent International Annealed Copper Standard conductivity [24], while experimental determinations have recorded electrical conductivity values of 1.47 × 10^7 siemens per meter [1]. The relationship between thermal and electrical conductivity in brass follows the Wiedemann-Franz law, with measured Lorenz numbers of 2.5 × 10^-8 watts-ohms per kelvin squared [1].

        Table 1: Thermal and Electrical Conductivity Properties of Brass

        PropertyValueUnitsReference Composition
        Thermal Conductivity115W/m-KUNS C36000
        Thermal Conductivity (Experimental)146.87W/m-KBrass specimen
        Electrical Conductivity26% IACSFree-cutting brass
        Electrical Conductivity (Experimental)1.47 × 10^7S/mBrass specimen
        Lorenz Number2.5 × 10^-8W·Ω·K^-2Experimental brass

        The thermal expansion coefficient of brass measures approximately 20 × 10^-6 per degree Celsius [25], indicating moderate dimensional stability under temperature variations. The coefficient of thermal expansion for UNS C36000 brass is documented as 20.5 micrometers per meter per degree Celsius in the temperature range from 20 to 300 degrees Celsius [2].

        Tensile Strength, Ductility, and Hardness Profiles

        Brass exhibits considerable variation in mechanical properties depending on composition and processing conditions. The ultimate tensile strength of brass ranges from 338 to 469 megapascals for free-cutting compositions [2], while yield strength varies from 124 to 310 megapascals depending on temper condition [2]. The modulus of elasticity for brass typically falls between 96 and 110 gigapascals [2] [29], with specific values of 97 gigapascals documented for UNS C36000 [2].

        Ductility in brass, measured as elongation at break, demonstrates significant variability with composition and processing. Free-cutting brass exhibits 53 percent elongation in 457.2 millimeters [2], while other brass compositions may achieve up to 65 percent elongation [32]. The Poisson ratio for brass consistently measures approximately 0.31 to 0.34 [2] [29] [30], indicating predictable elastic deformation characteristics.

        Hardness measurements in brass reveal substantial differences based on composition and heat treatment. Fully annealed brass demonstrates a Vickers hardness of approximately 91 [7], while cold-worked conditions can significantly increase hardness values. Brinell hardness for soft brass typically measures around 60 [13], with values increasing substantially through work hardening or compositional modifications.

        Table 2: Mechanical Properties of Brass Alloys

        PropertyBrass 260Brass 360 (UNS C36000)Units
        Ultimate Tensile Strength315338-469MPa
        Yield Strength95.0124-310MPa
        Elongation at Break6553%
        Modulus of Elasticity11097GPa
        Poisson Ratio0.3750.31-
        Shear Modulus40.037.0GPa
        Vickers Hardness (Annealed)-91HV
        Brinell Hardness (Soft)-60HB

        The bulk modulus of brass measures approximately 108 to 116 gigapascals [33], indicating moderate resistance to uniform compression. The specific gravity of brass ranges from 8.4 to 8.7 [26], reflecting the high density contribution of copper content.

        Fatigue Behavior and Crack Initiation Mechanisms

        Fatigue behavior in brass follows established patterns for ductile metals, with distinct crack initiation and propagation phases. Research on H62 brass has demonstrated that fatigue crack initiation life can be predicted using energetic approaches that divide applied strain range into damage-inducing and non-damaging components [4]. The fatigue limit for copper alloys, including brass, typically measures approximately 0.4 times the ultimate tensile strength [10].

        Experimental investigations of brass fatigue behavior reveal endurance limits ranging from 90 to 100 megapascals depending on composition and testing conditions [34]. The fatigue life relationship for brass follows power law expressions, with documented relationships of stress amplitude proportional to the number of cycles raised to exponents between -0.219 and -0.227 [34].

        Crack initiation mechanisms in brass predominantly involve transgranular ductile processes characterized by striation formation [19]. The fatigue crack initiation process involves gradual accumulation of microscopic damage under cyclic loading, leading to formation of micro-cracks that subsequently propagate through the material structure [4].

        Table 3: Fatigue Properties of Brass

        PropertyValueUnitsNotes
        Endurance Limit (Experimental)90-100MPaH62 brass
        Fatigue Life Exponent-0.219 to -0.227-Power law relationship
        Fatigue Limit Ratio0.4-Times ultimate tensile strength
        Crack Initiation LifeVariableCyclesDepends on strain amplitude

        Notch sensitivity in brass demonstrates grain size dependence, with finer grain structures exhibiting increased notch sensitivity and higher fatigue strength reduction factors [35]. The relationship between grain size and fatigue performance indicates that microstructural control significantly influences fatigue resistance.

        Fracture Mechanics and Crack Propagation Resistance

        Brass exhibits ductile fracture characteristics with typical cup-and-cone failure morphology under tensile loading [40]. Fracture surfaces demonstrate dimple formation and necking behavior indicative of significant plastic deformation prior to final failure [40]. The fracture process involves void formation, coalescence, crack propagation, and ultimate failure through rapid crack growth [20].

        Crack propagation in brass follows power law relationships described by Paris law, where crack growth rate relates to stress intensity factor range through material-specific constants [17]. The crack growth behavior exhibits three distinct regions: threshold-controlled growth at low stress intensities, steady growth following Paris law in intermediate ranges, and rapid unstable growth approaching critical stress intensity factors [39].

        The fracture toughness of brass, while not extensively documented in available literature, follows patterns typical of ductile copper alloys. Stress intensity factor calculations for brass plates with edge cracks have been performed using finite element methods, providing computational frameworks for fracture mechanics analysis [18].

        Table 4: Fracture Mechanics Properties of Brass

        PropertyCharacteristicDescription
        Fracture ModeDuctileCup-and-cone morphology
        Crack Growth LawParis equationda/dN = C(ΔK)^m
        Fracture SurfaceDimpledVoid coalescence pattern
        Plastic DeformationExtensiveNecking before failure
        Grain Size Range10-80 μmMicrostructural variation

        The crack propagation resistance of brass benefits from its ductile nature, which promotes crack tip blunting and energy dissipation through plastic deformation [5]. This ductile behavior contrasts with brittle materials where crack propagation occurs through rapid bond breaking with minimal energy absorption [5].

        Impact properties of brass demonstrate moderate toughness, with documented impact energies of 56 joules for pure brass specimens in Izod testing [41]. The addition of alloying elements can significantly enhance impact resistance, with aluminum additions increasing impact energy to 120 joules [41].

        The Computer-aided Calculation of Phase Diagrams (Calphad) method represents the cornerstone approach for thermodynamic modeling of the copper-zinc-tin ternary system in brass alloys [1] [2]. This phenomenological methodology enables the calculation and prediction of thermodynamic, kinetic, and other properties of multicomponent materials systems by describing the properties of fundamental building blocks - the individual phases - starting from pure elements and extending to binary and ternary systems [2].

        The Calphad methodology for the copper-zinc-tin system follows a systematic four-step approach. The assessment begins with comprehensive evaluation of experimental and theoretical data to identify all phases and reactions within the system [1]. The Gibbs energy is then defined for each phase, with model parameters optimized to ensure that the thermodynamic functions stored in the database can accurately reproduce experimental information [1].

        In the copper-zinc-tin system, several comprehensive thermodynamic assessments have been performed. Jantzen and Spencer conducted one of the most extensive evaluations, analyzing all available thermodynamic and phase diagram data for the ternary system [1]. Their work identified the complete phase assemblage including liquid, α-copper (face-centered cubic), terminal solid solutions of zinc and tin, the β phase (body-centered cubic), and numerous intermetallic compounds including γ-CuZn, ε-CuZn, ε-Cu₃Sn, ξ-Cu₁₀Sn₃, δ-Cu₄₁Sn₁₁, γ-CuSn, and η-Cu₆Sn₅ [1].

        The optimization process yielded specific ternary interaction parameters for critical phases. For the liquid phase, the excess Gibbs energy terms were determined as: ⁰L^L{Cu,Sn,Zn} = +2002 J/mol, ¹L^L{Cu,Sn,Zn} = 0 J/mol, and ²L^L{Cu,Sn,Zn} = +39275 + 30.239T J/mol [1]. The body-centered cubic phase parameters were established as: ⁰L^{bcc-A2}{Cu,Sn,Zn} = -30591.72 - 127.41T J/mol, ¹L^{bcc-A2}{Cu,Sn,Zn} = +502113 J/mol, and ²L^{bcc-A2}{Cu,Sn,Zn} = +100T J/mol [1].

        Miettinen later refined this approach by focusing specifically on the copper-rich corner, optimizing interaction parameters for tin contents up to 25 atomic percent and zinc contents up to 70 atomic percent [1]. This study concentrated on the temperature range of 500 to 1100°C, where the structure predominantly consists of face-centered cubic and body-centered cubic phases [1]. The thermodynamic description combined earlier assessments with newly optimized parameters and estimated values where experimental data were unavailable [1].

        Recent optimization efforts by Radogna achieved significant enhancement in the description of the copper-zinc-tin ternary system through targeted parameter refinement [1]. The face-centered cubic phase parameter was optimized to ⁰L^{FCC-A1}{Cu,Sn,Zn} = -105772.845 + 122.78T J/mol, while the body-centered cubic phase parameter was refined to ⁰L^{BCC-A2}{Cu,Sn,Zn} = 89827.127 - 135.07T J/mol [1]. These optimizations resulted in substantially improved agreement between calculated isothermal sections and experimental data, particularly in the copper-rich region relevant for lead-free brass applications [1].

        Liquidus Projections and Solidification Pathways

        The liquidus projection of the copper-zinc-tin ternary system reveals complex solidification behavior with multiple primary solidification phases and invariant reactions [3] [4]. Experimental determination of the liquidus projection has been achieved through systematic preparation of alloys across various compositions, followed by differential thermal analysis to determine reaction temperatures and solidification sequences [3].

        The primary solidification phases identified in the system include all terminal solid solutions and binary intermetallic compounds: tin, η-Cu₆Sn₅, ε-Cu₃Sn, γ-(Cu-Sn), β phase, copper, γ-Cu₅Zn₈, δ-CuZn₃, ε-CuZn₅, and zinc [3] [4]. Notably, no ternary compounds have been observed in the system, with all intermetallic phases corresponding to binary constituents [3].

        The solidification pathways demonstrate significant complexity, particularly in the tin-rich corner of the ternary system. Huang and colleagues identified six class II and one class III invariant reactions characterizing the Sn-Zn-Cu system [3]. The binary eutectic reactions serve as anchor points: the Sn-Cu system exhibits a eutectic reaction L↔Cu₆Sn₅+Sn at 0.9 weight percent copper and 227°C, while the Sn-Zn system shows a eutectic reaction L↔Zn+Sn at 9.0 weight percent zinc and 199°C [5].

        Detailed investigation of the tin corner revealed three quasiperitectic reactions occurring during solidification [5]. These reactions are: U1: L+Cu₆Sn₅↔CuZn+Sn, U2: L+CuZn↔Cu₅Zn₈+Sn, and U3: L+Cu₅Zn₈↔CuZn₄+Sn [5]. These transformations lie along a monovariant reaction valley connecting the Sn-Cu binary eutectic point to the Sn-Zn binary eutectic point [5].

        The constitutional supercooling phenomenon plays a crucial role in determining the final microstructure during solidification. In regions near the quasiperitectic compositions, significant undercooling can occur, leading to the formation of primary tin dendrites rather than the equilibrium phases [5]. This behavior has important implications for the castability and final properties of brass alloys.

        For brass alloys in the copper-rich region, the solidification typically begins with the formation of α-copper dendrites. As solidification progresses and the liquid composition changes due to microsegregation, the β phase may form depending on the zinc content and cooling rate [1]. The presence of tin modifies these solidification pathways by stabilizing the β phase and affecting the final phase distribution [1].

        Scheil solidification calculations, which assume no diffusion in solid phases and complete mixing in the liquid, provide valuable insights into non-equilibrium solidification behavior [6] [7]. These calculations consistently show liquid fractions approximately 10 percent lower than equilibrium calculations at the eutectic temperature, indicating significant departure from equilibrium during typical casting conditions [7].

        Intermetallic Compound Formation and Stability

        The copper-zinc-tin ternary system contains numerous intermetallic compounds that form through specific temperature-dependent reactions and exhibit distinct stability ranges [1] [3]. The most significant intermetallic phases include both copper-tin and copper-zinc compounds, each with characteristic formation mechanisms and thermal stability windows.

        The copper-tin intermetallic compounds represent primary constituents in the system. Cu₆Sn₅ (η-phase) forms as the predominant intermetallic at temperatures below 415°C through peritectic reactions [8] [9]. This hexagonal phase demonstrates exceptional thermal stability and serves as a primary solidification phase in tin-rich compositions [3]. The compound exhibits significant growth kinetics, with thickness evolution following parabolic time dependence under isothermal conditions [10] [11].

        Cu₃Sn (ε-phase) forms as a secondary intermetallic compound, typically appearing as a layer between Cu₆Sn₅ and copper substrates during interfacial reactions [9] [10]. This orthorhombic phase demonstrates lower formation kinetics compared to Cu₆Sn₅ but provides essential structural integrity in solder joint applications [9]. Formation activation energies for Cu₃Sn range from 0.68 to 0.85 eV per atom depending on the specific alloy composition [10].

        Higher-order copper-tin compounds include Cu₁₀Sn₃ (ξ-phase) and Cu₄₁Sn₁₁ (δ-phase), which form through complex invariant reactions at temperatures between 528°C and 650°C [1]. These intermediate phases exhibit limited stability ranges and typically appear only under specific composition and temperature conditions [1].

        The copper-zinc intermetallic compounds demonstrate different formation characteristics. The γ-CuZn phase (also designated γ₁ to distinguish from γ-CuSn) exhibits cubic γ-brass crystal structure and forms over the temperature range of 550°C to 705°C [1]. This phase can dissolve up to 28 weight percent tin at 600°C, indicating significant solubility for the third component [1].

        Cu₅Zn₈ (γ₁-phase) represents another significant γ-brass structure that forms during solidification and thermal processing [5] [12]. At the interface between zinc-tin alloys and copper substrates, two distinct Cu-Zn compound layers form, identified as γ-Cu₅Zn₈ and ε-CuZn₅ [12]. These phases demonstrate different growth kinetics and morphological characteristics depending on the zinc-to-tin ratio and processing temperature [12].

        The formation sequence of intermetallic compounds follows specific thermodynamic driving forces. In copper-tin-zinc systems, the initial formation typically involves Cu₆Sn₅ due to its favorable formation enthalpy and rapid kinetics [10]. Subsequently, Cu₃Sn forms through continued solid-state diffusion, creating layered structures characteristic of these systems [10].

        Temperature-dependent stability analysis reveals distinct transformation sequences. During cooling from elevated temperatures, the high-temperature β phase (body-centered cubic) can transform to ordered structures or decompose into α+β regions [1]. The specific transformation pathway depends critically on the tin content, which stabilizes the β phase and extends its stability range to lower temperatures [1].

        Experimental validation of intermetallic stability has been performed through systematic heat treatment studies. Samples heated at 550°C until homogenized and subsequently quenched reveal the equilibrium phase assemblages [1]. Energy-dispersive X-ray spectroscopy analysis confirms that ε-Cu₃Sn phase can dissolve small percentages of zinc, demonstrating ternary solubility effects that are not captured in binary phase diagrams [1].

        The mechanical properties of these intermetallic compounds vary significantly with composition and crystal structure. Cu₆Sn₅-based joints achieve comparable shear strength to tin-based joints, making them viable for high-temperature applications [13]. However, excessive intermetallic formation can lead to brittle failure modes, requiring careful control of processing parameters to optimize joint reliability [9].

        Thermodynamic Optimization for Lead-Free Alloys

        The development of lead-free brass alloys has driven extensive thermodynamic optimization efforts focused on identifying suitable tin-based substitutes that maintain the desirable properties of traditional leaded brass [1] [14]. This optimization process requires comprehensive understanding of phase equilibria, thermodynamic stability, and property relationships in the copper-zinc-tin system.

        The thermodynamic optimization approach for lead-free alloys begins with systematic evaluation of tin as a lead replacement candidate. Tin demonstrates comparable effects to lead in terms of viscosity and surface tension reduction, which are critical for casting properties [1]. The viscosity of Cu35Zn brass decreases with increasing tin content, following similar trends observed with lead additions [1]. Surface tension likewise decreases with tin additions, enhancing castability by promoting better mold filling and reducing porosity [1].

        Solidification interval optimization represents a crucial aspect of lead-free alloy development. The gap between liquidus and solidus temperatures directly affects casting quality, with larger intervals providing longer flow times and more uniform microstructures [1]. Tin additions to copper-zinc alloys modify both liquidus and solidus temperatures in beneficial ways, creating solidification intervals comparable to those achieved with lead [1].

        Phase stability optimization focuses on maintaining the desired α+β microstructure that provides optimal mechanical properties in brass alloys. Tin effectively stabilizes the β phase, extending its temperature range and preventing excessive α phase formation that would compromise strength and machinability [15] [16]. The presence of tin in concentrations of 2-5 weight percent promotes β phase formation while maintaining adequate ductility [16].

        Mechanical property optimization through thermodynamic control has yielded significant improvements in lead-free brass performance. Tin additions increase both hardness and ultimate tensile strength while reducing cutting forces during machining operations [16]. The optimization of tin content enables achievement of surface quality improvements comparable to those obtained with lead additions [16].

        Thermodynamic modeling has identified optimal composition ranges for lead-free brass applications. Copper contents between 60-67 weight percent, zinc contents of 20-38 weight percent, and tin additions of 2-12.5 weight percent provide balanced property combinations [1]. These compositions maintain the essential α+β microstructure while achieving acceptable machinability and corrosion resistance.

        The role of minor alloying additions has been investigated through thermodynamic optimization studies. Aluminum additions to tin-containing brasses can modify phase stability and provide additional strengthening [17]. The four-component Cu-Zn-Al-Sn system demonstrates medium entropy characteristics with density reduction compared to conventional brasses [17]. Hardness values of 378-499 HV have been achieved in as-cast and heat-treated conditions [17].

        Processing optimization through thermodynamic control addresses the faster solidification behavior of lead-free alloys compared to leaded counterparts [18]. Thermal-differential analysis reveals significantly reduced solidification times for lead-free brass, requiring modifications to casting parameters to maintain quality [18]. Increasing zinc and tin contents helps approximate the solidification characteristics of leaded brass [18].

        Database optimization efforts continue to refine thermodynamic descriptions for lead-free alloy design. Recent work has focused on improving the accuracy of phase boundary predictions and solubility limits in the temperature ranges relevant for industrial processing [1]. The optimization of ternary interaction parameters for both face-centered cubic and body-centered cubic phases has achieved substantial improvements in calculated versus experimental agreement [1].

        Validation of thermodynamic optimizations requires systematic experimental verification across multiple temperature ranges. Studies at 550°C have confirmed the predicted phase assemblages for lead-free compositions, while extending validation to temperatures from 210°C to 700°C ensures applicability across service conditions [1]. The optimized thermodynamic descriptions successfully predict phase evolution during both equilibrium and non-equilibrium cooling [1].

        Dates

        Last modified: 07-20-2023

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